Alafosfalin (CAS 60668-24-8) Antibacterial Potency: MIC Data Versus Beta-Chloro Analog and Beta-Lactams
Alafosfalin demonstrates differential activity against specific bacterial pathogens when directly compared to analogs. Against carbapenemase-producing Enterobacterales (CPE), alafosfalin exhibits an MIC50 of 1 mg/L and MIC90 of 4 mg/L [1]. Against methicillin-resistant Staphylococcus aureus (MRSA), its activity is moderate (MIC90 8 mg/L), and it is less potent than the analog β-chloro-L-alanyl-β-chloro-L-alanine (MIC90 4 mg/L) [2]. Conversely, alafosfalin shows broad Gram-negative activity, while the β-chloro analog has 'relatively poor activity against Gram-negative bacteria' [3]. In comparison to beta-lactams, alafosfalin is 'less active against gram-positive organisms than were beta-lactams such as cephazolin or ampicillin' but is highly active against Escherichia coli [4].
| Evidence Dimension | Antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | CPE: 4 mg/L; MRSA: 8 mg/L |
| Comparator Or Baseline | β-chloro-L-alanyl-β-chloro-L-alanine (CPE: data not available; MRSA: 4 mg/L); Beta-lactams (cephazolin/ampicillin): Gram-positive activity higher |
| Quantified Difference | Alafosfalin is 2-fold less potent against MRSA than the β-chloro analog (8 vs 4 mg/L). Alafosfalin shows superior Gram-negative activity compared to the β-chloro analog. |
| Conditions | MIC testing against 297 bacterial isolates including CPE and MRSA strains [1]; In vitro susceptibility testing of 475 Japanese clinical isolates from urinary tract infections [4] |
Why This Matters
This data defines the precise niche of alafosfalin, guiding procurement for projects targeting specific Gram-negative infections, particularly those where beta-lactam synergy is desired, while avoiding its use where other agents have superior Gram-positive or anti-MRSA activity.
- [1] Day KM, Varadi L, Bedernjak AF, Marrs ECL, Jones AL, Cummings SP, Gray M, Anderson RJ, Perry JD. Phosphonopeptides Revisited, in an Era of Increasing Antimicrobial Resistance. Molecules. 2020;25(6):1445. View Source
- [2] Day KM, Varadi L, Bedernjak AF, Marrs ECL, Jones AL, Cummings SP, Gray M, Anderson RJ, Perry JD. Phosphonopeptides Revisited, in an Era of Increasing Antimicrobial Resistance. Molecules. 2020;25(6):1445. View Source
- [3] Marrs ECL, et al. Phosphonopeptides Revisited, in an Era of Increasing Antimicrobial Resistance. Molecules. 2020;25(6):1445. (Reviewer comment and author response) View Source
- [4] Maruyama HB, Arisawa M, Sawada T. Alafosfalin, a new inhibitor of cell wall biosynthesis: in vitro activity against urinary isolates in Japan and potentiation with beta-lactams. Antimicrob Agents Chemother. 1979;16(4):444-451. View Source
